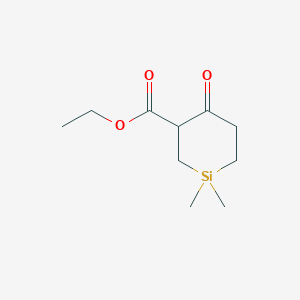
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate is a silicon-containing organic compound It is characterized by the presence of a silicon atom bonded to an ethyl ester group, a dimethyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate typically involves the reaction of a silicon-containing precursor with an appropriate esterifying agent. One common method is the reaction of 1,1-dimethyl-4-oxosilinane with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex silicon-containing compounds.
Biology: Potential use in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, through its silicon-containing functional groups.
Comparison with Similar Compounds
Ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate can be compared with other silicon-containing compounds, such as:
Trimethylsilyl compounds: These compounds contain three methyl groups bonded to silicon and are commonly used in organic synthesis as protecting groups.
Silicon-based esters: Similar to this compound, these compounds contain ester groups bonded to silicon and are used in various chemical reactions.
Properties
Molecular Formula |
C10H18O3Si |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
ethyl 1,1-dimethyl-4-oxosilinane-3-carboxylate |
InChI |
InChI=1S/C10H18O3Si/c1-4-13-10(12)8-7-14(2,3)6-5-9(8)11/h8H,4-7H2,1-3H3 |
InChI Key |
GHOVVGVTFWXLPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C[Si](CCC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















